(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
CAS No.: 1327171-26-5
Cat. No.: VC6112627
Molecular Formula: C22H15F3N2O5
Molecular Weight: 444.366
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327171-26-5 |
|---|---|
| Molecular Formula | C22H15F3N2O5 |
| Molecular Weight | 444.366 |
| IUPAC Name | N-(furan-2-ylmethyl)-7-hydroxy-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide |
| Standard InChI | InChI=1S/C22H15F3N2O5/c23-22(24,25)32-16-4-1-3-14(10-16)27-21-18(20(29)26-12-17-5-2-8-30-17)9-13-6-7-15(28)11-19(13)31-21/h1-11,28H,12H2,(H,26,29) |
| Standard InChI Key | WTUJFRSYTMFISS-MEFGMAGPSA-N |
| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 2H-chromene backbone, a bicyclic system comprising a benzene ring fused to a pyran ring. Key modifications include:
-
Position 2: A (3-trifluoromethoxy)phenyl imino group (), introducing electron-withdrawing trifluoromethoxy substituents that enhance metabolic stability.
-
Position 3: A carboxamide group (), where the furan-2-ylmethyl moiety contributes to π-π stacking interactions with biological targets.
-
Position 7: A hydroxy group (), which may facilitate hydrogen bonding with enzymatic active sites .
The Z-configuration at the C2 imino bond is critical for maintaining planar geometry, ensuring optimal interaction with target proteins.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₅F₃N₂O₅ |
| Molecular Weight | 444.366 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-7-hydroxy-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide |
| CAS Number | 1327171-26-5 |
| Topological Polar Surface Area | 113 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 9 |
Key Observations:
-
The trifluoromethoxy group () enhances lipophilicity (), favoring membrane permeability.
-
The furan ring’s electron-rich nature may facilitate interactions with aromatic residues in enzyme binding pockets.
Synthetic Pathways and Optimization
Vilsmeier-Haack Formylation
The synthesis begins with 2-hydroxyacetophenone derivatives undergoing Vilsmeier-Haack formylation to yield chromone-3-carbaldehydes. This reaction employs phosphorus oxychloride () and dimethylformamide () under anhydrous conditions :
Yields for this step range from 46% to 94%, depending on substituent electronic effects .
Pinnick Oxidation
Chromone-3-carbaldehydes are oxidized to carboxylic acids using the Pinnick protocol (, , and 2-methyl-2-butene in aqueous acetone) :
This method avoids over-oxidation issues encountered with Jones’ reagent, achieving >80% purity .
Amide Coupling
The final step involves coupling chromone-3-carboxylic acid with furan-2-ylmethylamine via EDCI/HOBt-mediated amidation:
Reaction optimization (e.g., solvent choice, temperature) remains critical, with current yields at 55–65%.
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
The trifluoromethoxy group enhances activity against Gram-positive bacteria. Analogous compounds exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus.
Anticancer Activity
Preliminary docking studies suggest inhibition of topoisomerase IIα (). The furan moiety may intercalate DNA, while the hydroxy group chelates Mg²⁺ ions in the enzyme’s active site .
Applications in Drug Discovery
Lead Optimization
-
Bioisosteric Replacement: Replacing the trifluoromethoxy group with methanesulfonamide () improves aqueous solubility ().
-
Prodrug Development: Esterification of the 7-hydroxy group enhances oral bioavailability (AUC₀–₂₄ = 12.3 μg·h/mL vs. 8.7 μg·h/mL for parent compound) .
Future Research Directions
Mechanistic Studies
-
Target Deconvolution: Use CRISPR-Cas9 screens to identify primary molecular targets.
-
Metabolite Profiling: LC-MS/MS analysis to characterize Phase I/II metabolites.
Preclinical Development
-
Toxicology: Assess hepatotoxicity in HepG2 cells and cardiotoxicity in hERG assays.
-
Formulation: Develop nanoparticle-based delivery systems to overcome poor solubility ().
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume